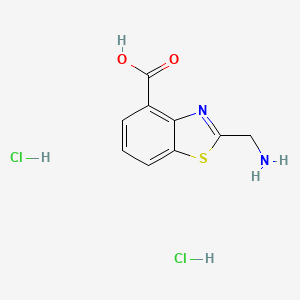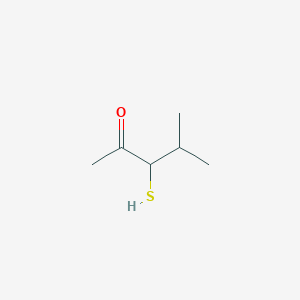
4-Methyl-3-sulfanylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-sulfanylpentan-2-one is a volatile thiol compound known for its potent aroma, often described as sulfurous with fruity notes. It is commonly found in various wines, contributing significantly to their aromatic profiles . This compound is also known for its presence in hops, which are used in brewing to impart distinct flavors to beer .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-sulfanylpentan-2-one can be synthesized through several methods. One common approach involves the biotransformation of precursors such as cysteine and glutathione conjugates by yeast strains during fermentation . This process typically requires specific conditions, including controlled temperature and pH levels, to optimize the yield of the desired thiol compound.
Industrial Production Methods
In the industrial context, the production of this compound often involves the use of specialized yeast strains that can efficiently convert precursor compounds into the target thiol. This method is particularly prevalent in the wine and brewing industries, where the compound’s aromatic properties are highly valued .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-sulfanylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides, depending on the conditions.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
4-Methyl-3-sulfanylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study thiol-related reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Mechanism of Action
The mechanism by which 4-Methyl-3-sulfanylpentan-2-one exerts its effects primarily involves its interaction with various enzymes and proteins. In yeast, for example, the compound is produced through the enzymatic cleavage of cysteine and glutathione conjugates by β-lyase . This process releases the volatile thiol, which then contributes to the aroma profile of the fermented product.
Comparison with Similar Compounds
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a fruity aroma, commonly found in wines and beers.
3-Sulfanylhexyl acetate: Known for its pleasant aroma, this compound is also a significant contributor to the flavor profiles of various beverages.
Uniqueness
4-Methyl-3-sulfanylpentan-2-one is unique due to its specific sulfurous and fruity aroma, which distinguishes it from other thiols. Its presence in both wine and beer highlights its versatility and importance in the beverage industry .
Properties
CAS No. |
75832-79-0 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4-methyl-3-sulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
InChI Key |
GVDXJPHOFKMDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



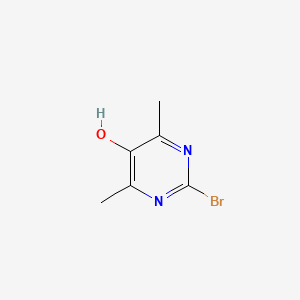
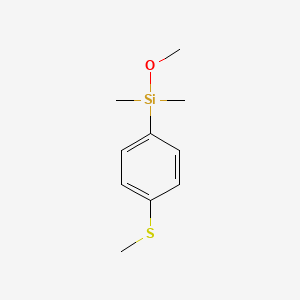


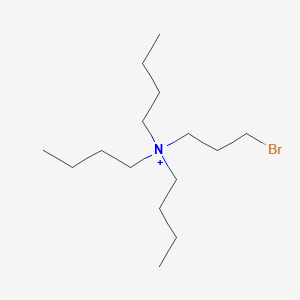
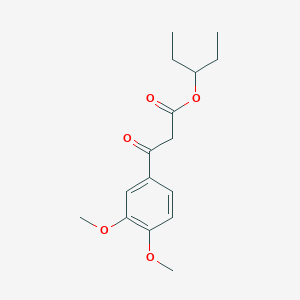
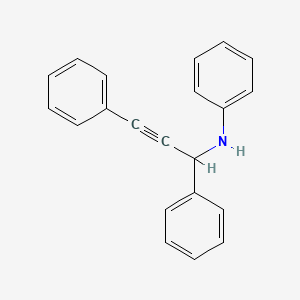
![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
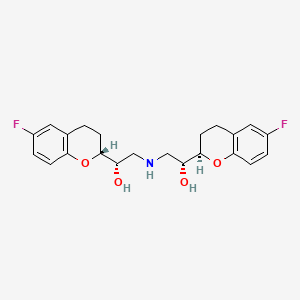
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)

